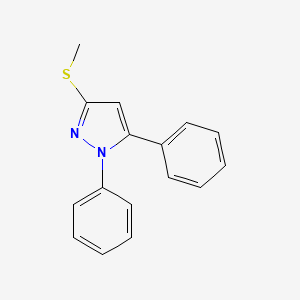

1,5-Diphenyl-3-methylthio-1H-pyrazole

Description

Contextualization of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole derivatives are a class of heterocyclic compounds that have garnered immense interest in medicinal, agricultural, and materials chemistry. nih.gov Their unique structural features and diverse chemical reactivity make them privileged scaffolds in drug discovery. globalresearchonline.net A multitude of pyrazole-containing compounds have been developed as therapeutic agents with a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.gov The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of their physicochemical and biological properties. globalresearchonline.net Common synthetic strategies for constructing the pyrazole core involve the condensation of 1,3-dicarbonyl compounds or their analogues with hydrazines. nih.gov The continuous exploration of novel pyrazole derivatives is driven by the quest for more effective and selective therapeutic agents and functional materials.

Overview of Research Trajectories for 1,5-Diphenyl-3-methylthio-1H-pyrazole

The research trajectories for this compound are primarily focused on three key areas: synthetic methodology, characterization of its physicochemical properties, and exploration of its potential applications. A plausible synthetic route for this compound involves the reaction of a 3-(methylthio)-1,3-bisaryl-2-propenone with an arylhydrazine, which would yield 1-aryl-3,5-bisarylpyrazoles with regioselectivity at positions 3 and 5. nih.gov Detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, would be crucial to confirm the structure and elucidate the electronic environment of the molecule. nih.gov Further research could explore the chemical reactivity of the methylthio group, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which could modulate the compound's biological activity. The potential applications of this compound could be in the development of novel bioactive compounds or as a precursor for the synthesis of new materials with interesting optical or electronic properties.

Below is a data table summarizing the key structural features of this compound and related compounds for comparative analysis.

| Compound Name | Substituent at N1 | Substituent at C3 | Substituent at C5 |

| This compound | Phenyl | Methylthio | Phenyl |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Phenyl | Phenyl | Hydrogen |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | Acetyl | Phenyl | Phenyl |

| 3-methyl-1-phenyl-1H-pyrazol-5-ol | Phenyl | Methyl | Hydroxyl |

This structured approach to investigating this compound will contribute to a deeper understanding of its chemical nature and pave the way for its potential utilization in various scientific disciplines.

Structure

3D Structure

Properties

CAS No. |

80967-26-6 |

|---|---|

Molecular Formula |

C16H14N2S |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

3-methylsulfanyl-1,5-diphenylpyrazole |

InChI |

InChI=1S/C16H14N2S/c1-19-16-12-15(13-8-4-2-5-9-13)18(17-16)14-10-6-3-7-11-14/h2-12H,1H3 |

InChI Key |

KUEGNDBTGQMRSE-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,5 Diphenyl 3 Methylthio 1h Pyrazole

Retrosynthetic Analysis and Key Precursor Design for 1,5-Diphenyl-3-methylthio-1H-pyrazole

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, the most logical disconnection strategy involves breaking the bonds of the pyrazole (B372694) ring. The Knorr pyrazole synthesis is a cornerstone in this regard, suggesting a disconnection into a hydrazine (B178648) component and a 1,3-dicarbonyl compound. nih.govresearchgate.net

Following this logic, the target molecule can be retrosynthetically disconnected into phenylhydrazine (B124118) and a suitable 1,3-dicarbonyl precursor bearing a methylthio group. The key precursor is identified as a β-ketothioester, specifically S-methyl 3-oxo-1,3-diphenylpropanethioate. This precursor contains the necessary carbon skeleton and the methylthio group required for the 3-position of the pyrazole ring.

Retrosynthetic Pathway:

The design of the key precursor, S-methyl 3-oxo-1,3-diphenylpropanethioate, is crucial. This can be conceptually derived from the Claisen condensation reaction between a methyl ester of benzoic acid and a methyl ester of phenylacetic acid, followed by the introduction of the methylthio group.

Classical Synthetic Routes and Optimization Strategies for this compound

The classical synthesis of this compound predominantly relies on the condensation reaction between a 1,3-dicarbonyl compound and phenylhydrazine.

Multi-Step Synthesis Pathways

The synthesis typically involves a multi-step sequence starting from readily available materials. A common pathway begins with the synthesis of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane). This can be achieved through the Claisen condensation of acetophenone (B1666503) and ethyl benzoate (B1203000) in the presence of a strong base like sodium amide. nih.gov

Once 1,3-diphenyl-1,3-propanedione is obtained, the introduction of the methylthio group is the next critical step. This can be accomplished through various methods, such as reaction with a methylthiolating agent.

The final step is the cyclization of the resulting β-ketothioester with phenylhydrazine. This reaction, a classic example of the Knorr pyrazole synthesis, proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyrazole ring. nih.govresearchgate.net

Reaction Conditions and Yield Enhancement for this compound

Optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Several factors can be fine-tuned:

Catalyst: The condensation reaction is often catalyzed by acids. Glacial acetic acid is commonly used to facilitate both the initial hydrazone formation and the subsequent cyclization. researchgate.net Mineral acids can also be employed, but care must be taken to avoid unwanted side reactions.

Solvent: Ethanol is a frequently used solvent for this reaction, as it effectively dissolves the reactants and facilitates the reaction upon heating. taylorandfrancis.com

Temperature: The reaction is typically carried out at elevated temperatures, often under reflux, to ensure a reasonable reaction rate. researchgate.net

Reactant Ratio: A stoichiometric ratio of the β-ketothioester and phenylhydrazine is generally used. However, a slight excess of one reactant may be employed to drive the reaction to completion.

Data on specific yields for the synthesis of this compound is not extensively reported in the literature, as research has often focused on broader classes of pyrazoles. However, yields for analogous 1,5-diaryl-3-substituted pyrazoles can vary significantly depending on the specific substituents and reaction conditions, typically ranging from moderate to good.

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Catalytic Methods for Pyrazole Ring Formation

The use of heterogeneous catalysts offers several advantages over traditional homogeneous catalysts, including ease of separation, reusability, and reduced environmental impact. For pyrazole synthesis, various solid acid catalysts have been explored. Nano-silica sulfuric acid has been shown to be an efficient catalyst for the condensation of 1,3-diketones and hydrazines under thermal, solvent-free conditions, offering high yields and short reaction times. researchgate.net While not specifically reported for the target molecule, this approach holds promise for a greener synthesis of this compound.

Table 1: Comparison of Catalysts for Pyrazole Synthesis

| Catalyst | Reaction Conditions | Advantages | Reference |

| Glacial Acetic Acid | Reflux in Ethanol | Readily available, effective | researchgate.net |

| Nano-silica Sulfuric Acid | Solvent-free, 60°C | Reusable, high yield, short reaction time | researchgate.net |

Solvent-Free and Microwave-Assisted Synthesis of this compound

Solvent-free reactions represent a significant advancement in green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. The condensation of 1,3-dicarbonyl compounds with hydrazines can be effectively carried out under solvent-free conditions, often with the aid of a catalyst and/or microwave irradiation. researchgate.netresearchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. dergipark.org.tr The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. researchgate.net The synthesis of pyrazole derivatives via the cyclization of chalcones with hydrazine hydrate (B1144303) has been successfully demonstrated under microwave irradiation in the presence of a small amount of glacial acetic acid. researchgate.net This methodology could be adapted for the synthesis of this compound from its corresponding chalcone (B49325) precursor. Microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines has been reported with typical isolated yields ranging from 70-90% in short reaction times of 10-15 minutes. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | Several hours | Moderate to Good | Reflux in solvent | researchgate.net |

| Microwave Irradiation | Minutes | Good to Excellent | Solvent-free or in minimal solvent | researchgate.netnih.gov |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing synthetic protocols, improving yields, and controlling the formation of byproducts. The formation of the pyrazole ring, particularly from 1,3-dicarbonyl compounds and hydrazines, has been the subject of numerous mechanistic studies. rsc.org

The condensation reaction between a 1,3-dicarbonyl compound and a hydrazine is not a single-step process but proceeds through a series of intermediates. The initial step typically involves the nucleophilic attack of the hydrazine on one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. rsc.org Depending on the reaction conditions, this can be followed by an intramolecular cyclization.

In many pyrazole syntheses, a hydroxylpyrazolidine intermediate has been observed and, in some cases, isolated. rsc.org This intermediate is formed from the cyclization of the initial adduct. The subsequent dehydration of this hydroxylpyrazolidine is often considered the rate-determining step, leading to the formation of the aromatic pyrazole ring. rsc.org

Another potential intermediate that can arise, particularly when an excess of the hydrazine is used, is a di-addition product where both carbonyl groups of the 1,3-dicarbonyl precursor have reacted with a hydrazine molecule. rsc.org The characterization of these transient species is often accomplished through spectroscopic techniques such as HPLC-MS. rsc.org

Table 1: Key Intermediates in Pyrazole Formation

| Intermediate | Description | Method of Observation |

| Hydrazone | Initial product of the reaction between a carbonyl group and hydrazine. | Spectroscopic analysis |

| Hydroxylpyrazolidine | A cyclic, non-aromatic intermediate formed after the initial condensation. | HPLC-MS, Isolation in some cases rsc.org |

| Di-addition Product | Formed from the reaction of both carbonyls with hydrazine. | HPLC-MS rsc.org |

This table is generated based on general mechanistic studies of pyrazole formation and is illustrative for the synthesis of this compound.

For the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, kinetic investigations have revealed that the reaction order can vary depending on the reaction conditions. For instance, some studies have found the reaction to be first order in both the 1,3-dicarbonyl compound and the hydrazine. rsc.org

The rate of the initial nucleophilic attack by the hydrazine can be influenced by the nature of the substituents on the 1,3-dicarbonyl precursor. rsc.org Following the formation of the initial adduct, the rate of cyclization and subsequent dehydration to form the final pyrazole product are key kinetic parameters. The dehydration step is generally accepted to be the rate-determining step under neutral pH conditions. rsc.org

Table 2: Factors Influencing Reaction Kinetics in Pyrazole Synthesis

| Factor | Influence on Reaction Rate |

| pH | Affects the rate of dehydration of the hydroxylpyrazolidine intermediate. rsc.org |

| Reactant Concentration | Can determine the overall order of the reaction. rsc.org |

| Substituents on Precursors | Electronic and steric effects of substituents can influence the rate of nucleophilic attack and cyclization. rsc.org |

| Solvent | The polarity of the solvent can affect the stability of intermediates and transition states. |

This table is based on general kinetic studies of pyrazole synthesis and is applicable to the formation of this compound.

Comprehensive Structural Elucidation and Conformational Analysis of 1,5 Diphenyl 3 Methylthio 1h Pyrazole

Advanced Spectroscopic Characterization Techniques Applied to 1,5-Diphenyl-3-methylthio-1H-pyrazole

Lacking direct experimental spectra for this compound, this section will outline the principles of advanced spectroscopic techniques and predict the expected spectral characteristics based on analogous compounds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we would anticipate a specific set of signals in both ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum, the methyl protons of the methylthio group (-SCH₃) would likely appear as a singlet in the upfield region, estimated to be around δ 2.5 ppm. The single proton on the pyrazole (B372694) ring (H-4) would also be a singlet, expected in the aromatic region, likely between δ 6.5 and 7.0 ppm. The two phenyl groups at positions 1 and 5 would produce a complex series of multiplets in the aromatic region, typically between δ 7.2 and 7.8 ppm, integrating to ten protons.

The ¹³C NMR spectrum would be expected to show a signal for the methyl carbon of the -SCH₃ group in the upfield region (around 15-20 ppm). The pyrazole ring carbons (C-3, C-4, and C-5) would resonate in the range of approximately δ 105-155 ppm. The phenyl group carbons would also appear in the aromatic region, between δ 125 and 140 ppm.

2D NMR experiments would be crucial for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this molecule, it would primarily show correlations between the ortho, meta, and para protons within each of the two phenyl rings. No cross-peaks would be expected for the H-4 proton or the methylthio protons as they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H-4 signal to the C-4 carbon signal and the methyl proton signal to the methyl carbon signal. It would also connect each aromatic proton to its corresponding carbon atom in the phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful in determining the relative orientation of the phenyl rings. For example, NOE correlations might be observed between the ortho protons of the N-phenyl ring and the H-4 proton of the pyrazole ring, as well as between the ortho protons of the C-phenyl ring and the H-4 proton.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs would give rise to different ssNMR spectra due to variations in the local chemical environment and intermolecular interactions in the crystal lattice. Cross-polarization magic-angle spinning (CP/MAS) experiments would be the standard technique employed. While no specific data exists for the target compound, studies on other pyrazole derivatives have successfully used ssNMR to distinguish between different tautomers and conformers in the solid state epa.govsigmaaldrich.comresearchgate.net.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Theoretical Correlation

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole and phenyl rings would be observed in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the methylthio group is typically weaker and found in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum. The C-S stretching vibration might also be more readily observed in the Raman spectrum compared to the IR spectrum.

Theoretical calculations using methods like Density Functional Theory (DFT) could be employed to predict the vibrational frequencies and compare them with experimental spectra, aiding in the assignment of complex vibrational modes.

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Signature Interpretation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure.

For this compound (C₁₆H₁₄N₂S), the molecular ion peak [M]⁺• would be expected at m/z 266. The presence of a sulfur atom would also give rise to a characteristic isotopic pattern, with a smaller [M+2]⁺• peak at m/z 268 (due to the ³⁴S isotope) that is approximately 4.5% of the intensity of the molecular ion peak.

The fragmentation pattern would likely involve the loss of various radicals. Common fragmentation pathways for pyrazoles include the cleavage of the N-N bond and the loss of substituents. For this compound, potential fragment ions could include the loss of a methyl radical (•CH₃) from the methylthio group to give a fragment at m/z 251, or the loss of the entire methylthio group (•SCH₃) to give a fragment at m/z 219. The phenyl groups could also be lost, leading to fragments at m/z 189 (loss of one phenyl group) and m/z 77 (the phenyl cation). A review of pyrazole fragmentation shows that common losses also include HCN and N₂ from the pyrazole ring researchgate.net.

X-ray Crystallographic Analysis of this compound

X-ray crystallography provides the most definitive structural information for a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. As no crystal structure has been published for this compound, we can only hypothesize about its solid-state structure based on related compounds.

For instance, the crystal structure of the closely related 3-(3-Methylthiophen-2-yl)-1,5-diphenyl-1H-pyrazole has been reported uomphysics.net. In this structure, the pyrazole ring is nearly planar. It is likely that the pyrazole ring in this compound would also be planar. The two phenyl rings would be twisted out of the plane of the pyrazole ring to varying degrees to minimize steric hindrance.

A full crystallographic analysis would provide a wealth of data that could be presented in tables, including:

Crystal Data and Structure Refinement Table: This would include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), volume, number of molecules in the unit cell (Z), and refinement statistics (R-factors).

Selected Bond Lengths and Bond Angles Table: This would provide precise measurements of the distances between atoms and the angles between bonds, which would confirm the connectivity and geometry of the molecule.

Intermolecular interactions such as π-π stacking between the phenyl rings and C-H···π interactions would likely play a significant role in the crystal packing of this compound.

Crystal Structure Determination and Refinement

The crystal structure of the analogue, 3-(3-Methylthiophen-2-yl)-1,5-diphenyl-1H-pyrazole, was determined by single-crystal X-ray diffraction. uomphysics.netresearchgate.net The compound was synthesized and crystals suitable for diffraction studies were obtained.

The crystallographic data and refinement parameters for this analogue are summarized in the table below. The compound crystallizes in the orthorhombic space group F2dd with 16 molecules in the unit cell. uomphysics.net

| Parameter | Value |

| Empirical Formula | C20H16N2S |

| Formula Weight | 316.42 |

| Crystal System | Orthorhombic |

| Space Group | F2dd |

| a (Å) | 6.1830(5) |

| b (Å) | 27.797(5) |

| c (Å) | 38.234(7) |

| Volume (ų) | 6571.1(14) |

| Z | 16 |

| Calculated Density (g/cm³) | 1.278 |

| Absorption Coefficient (mm⁻¹) | 0.197 |

| F(000) | 2656 |

| Crystal Size (mm³) | 0.30 × 0.27 × 0.25 |

| Reflections Collected | 2625 |

| Independent Reflections | 2625 |

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

While the specific bond lengths, bond angles, and torsional angles for this compound are not available, the analysis of its analogue provides insight into the expected molecular geometry. The pyrazole ring is anticipated to be planar, a common feature for this heterocyclic system. The phenyl rings attached to the nitrogen at position 1 and the carbon at position 5, as well as the methylthio group at position 3, will exhibit specific spatial orientations relative to the central pyrazole core.

A representative table of expected bond lengths and angles for the core pyrazole structure, based on typical values for similar compounds, is provided below for illustrative purposes.

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| N1-N2 | 1.35 - 1.39 | C5-N1-N2 | 110 - 114 |

| N2-C3 | 1.32 - 1.36 | N1-N2-C3 | 106 - 110 |

| C3-C4 | 1.40 - 1.44 | N2-C3-C4 | 110 - 114 |

| C4-C5 | 1.37 - 1.41 | C3-C4-C5 | 104 - 108 |

| C5-N1 | 1.36 - 1.40 | C4-C5-N1 | 106 - 110 |

| C3-S | ~1.75 | N2-C3-S | ~120 |

| S-C(methyl) | ~1.80 | C4-C3-S | ~125 |

Investigation of Intermolecular Interactions and Crystal Packing in this compound

The crystal packing of this compound would be dictated by a combination of van der Waals forces and potentially weaker intermolecular interactions such as C-H···π and π-π stacking interactions involving the phenyl rings. The presence of the sulfur atom in the methylthio group could also lead to weak C-H···S interactions.

Conformational Landscape and Dynamic Behavior of this compound

Solution-Phase Conformational Preferences

In solution, this compound is expected to exhibit conformational flexibility, primarily due to the rotation of the two phenyl rings and the methylthio group around their single bonds connected to the pyrazole core. The preferred conformation in solution would be a dynamic equilibrium of rotamers that minimizes steric hindrance and optimizes electronic interactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in determining the time-averaged conformational preferences in different solvents. The rotational barriers for the phenyl and methylthio groups would influence the dynamic behavior of the molecule in solution.

Solid-State Conformational Polymorphism

Conformational polymorphism, the ability of a compound to crystallize in different crystal structures with different molecular conformations, is a possibility for this compound. The existence of different conformers with similar energy levels could lead to the formation of different polymorphs under varying crystallization conditions such as solvent, temperature, and pressure. Each polymorph would exhibit distinct physical properties, including melting point, solubility, and stability. To date, no studies on the conformational polymorphism of this compound have been reported.

Reactivity and Reaction Mechanisms of 1,5 Diphenyl 3 Methylthio 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring of 1,5-Diphenyl-3-methylthio-1H-pyrazole

The pyrazole ring is an electron-rich aromatic system, which influences its susceptibility to substitution reactions. nih.govresearchgate.net The electron density is not uniform, making certain positions more reactive than others.

Electrophilic Aromatic Substitution: The pyrazole ring is characteristically aromatic and undergoes electrophilic substitution reactions. libretexts.org Due to the electronic nature of the heterocyclic ring, these substitutions occur preferentially at the C4 position, which is the most nucleophilic site on the ring. nih.govresearchgate.net Common electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to yield the corresponding 4-substituted derivative of this compound. libretexts.org For instance, bromination using N-bromosuccinimide (NBS) or chlorination with N-chlorosuccinimide (NCS) are common methods for halogenating pyrazoles at the C4 position. mdpi.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) on the pyrazole ring is generally challenging. The electron-rich nature of the pyrazole system disfavors direct attack by nucleophiles. encyclopedia.pub Such reactions typically require the presence of strong electron-withdrawing groups on the pyrazole ring to decrease its electron density, which are absent in the title compound. encyclopedia.pubmasterorganicchemistry.com Consequently, direct nucleophilic displacement of groups on the pyrazole core of this compound is not a commonly observed reaction pathway under standard conditions.

Table 1: Predicted Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagent | Expected Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-1,5-diphenyl-3-methylthio-1H-pyrazole | mdpi.com |

| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-1,5-diphenyl-3-methylthio-1H-pyrazole | mdpi.com |

| Nitration | HNO₃/H₂SO₄ | 1,5-Diphenyl-3-methylthio-4-nitro-1H-pyrazole | libretexts.org |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid | libretexts.org |

Transformations Involving the Methylthio Moiety of this compound

The methylthio (-SCH₃) group at the C3 position is a key site for functionalization, offering pathways to various derivatives through oxidation or cleavage reactions.

The sulfur atom of the methylthio group is susceptible to oxidation, leading to the formation of the corresponding methylsulfinyl (a sulfoxide) and methylsulfonyl (a sulfone) derivatives. These reactions are standard transformations for thioethers. The resulting sulfoxides and sulfones are valuable intermediates for further synthetic modifications, as the oxidized sulfur groups can act as better leaving groups.

Table 2: Oxidation of the Methylthio Group

| Product | Typical Oxidizing Agent(s) | Reference |

| 1,5-Diphenyl-3-(methylsulfinyl)-1H-pyrazole | meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | researchgate.net |

| 1,5-Diphenyl-3-(methylsulfonyl)-1H-pyrazole | m-CPBA (2 equiv.), Hydrogen peroxide (H₂O₂) | researchgate.net |

Cleavage of the C-S bond in the methylthio group allows for the introduction of other functionalities at the C3 position of the pyrazole ring. While direct cleavage of a thioether can be difficult, the reaction is often facilitated by prior oxidation of the sulfur. The methylsulfonyl group, being a good leaving group, can be displaced by various nucleophiles. Additionally, some synthetic protocols allow for the functionalization of a thiomethyl pyrazole with suitable amines to form phenylamino-substituted pyrazoles. sigmaaldrich.com Studies on related compounds have shown that methylthio groups, particularly after oxidation to sulfoxides or sulfones, can be displaced by nucleophiles like glutathione. nih.gov

Reactivity of Phenyl Substituents of this compound

Both the N1-phenyl and C5-phenyl rings can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the pyrazole ring, which acts as a substituent.

C5-Phenyl Ring: The phenyl group at the C5 position is also subject to the electronic influence of the pyrazole ring to which it is directly attached. The directing effect will determine the position of substitution on this ring as well, typically favoring ortho and para substitution.

Table 3: Predicted Electrophilic Substitution on Phenyl Rings

| Reaction | Reagent | Phenyl Ring | Expected Major Product(s) | Reference |

| Nitration | HNO₃/H₂SO₄ | N1-Phenyl | 1-(4-Nitrophenyl)-5-phenyl-3-methylthio-1H-pyrazole | youtube.comutexas.edu |

| Bromination | Br₂/FeBr₃ | C5-Phenyl | 1-Phenyl-5-(4-bromophenyl)-3-methylthio-1H-pyrazole | youtube.comutexas.edu |

Cycloaddition and Rearrangement Reactions Involving this compound

Cycloaddition Reactions: The aromatic 1H-pyrazole ring is generally unreactive as a diene in standard Diels-Alder reactions due to its aromatic stability. nih.govacs.org Significant activation, for instance by forming a non-aromatic 4H-pyrazole tautomer or by introducing highly electron-withdrawing groups, is required to facilitate such cycloadditions. nih.govraineslab.com Therefore, this compound is not expected to participate in cycloaddition reactions across the pyrazole core under typical conditions. Cycloadditions may occur if a reactive substituent, such as a vinyl group, were present on the molecule, but the core ring itself is resistant. acs.org

Rearrangement Reactions: Rearrangement reactions are not a characteristic feature of the stable, aromatic 1,5-diphenylpyrazole scaffold itself. wiley-vch.dewikipedia.org Such reactions in organic chemistry, like the Beckmann, Curtius, or Hofmann rearrangements, require specific functional groups (e.g., oximes, acyl azides, amides) that are not present in the parent molecule. byjus.comlibretexts.org The introduction of such functionalities onto the phenyl or methylthio substituents could potentially open pathways for subsequent rearrangement transformations.

Mechanistic Pathways of this compound Transformations

The primary reactions of this compound follow well-established mechanistic pathways in organic chemistry.

Mechanism of Electrophilic Substitution at C4: The most probable reaction on the pyrazole ring is electrophilic aromatic substitution at the C4 position. The mechanism proceeds via two principal steps:

Attack on the Electrophile: The π-electron system of the pyrazole ring acts as a nucleophile, attacking an electrophile (E⁺). This attack occurs at the electron-rich C4 position, breaking the aromaticity of the ring and forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. nih.govmasterorganicchemistry.com

Deprotonation: A base present in the reaction medium removes the proton from the C4 carbon, restoring the aromatic π-system and yielding the final substituted product. masterorganicchemistry.com This second step is typically fast.

Mechanism of Methylthio Group Oxidation: The oxidation of the methylthio group to a sulfoxide (B87167) and then to a sulfone involves the nucleophilic attack of the sulfur atom on the oxidant (e.g., a peroxy acid). For the formation of the sulfoxide, one equivalent of the oxidizing agent is used. A subsequent, second oxidation step under similar conditions yields the sulfone. This is a common pathway for the oxidation of thioethers.

Identification of Transition States

No published research data is available to describe the specific transition states involved in the reactions of this compound.

Energy Profiles of Reaction Pathways

No published research data is available to provide the energy profiles for the reaction pathways of this compound.

Design, Synthesis, and Characterization of 1,5 Diphenyl 3 Methylthio 1h Pyrazole Derivatives and Analogues

Modification of the Pyrazole (B372694) Ring System

One common modification is N-alkylation or N-arylation at the N1 position. While the parent compound is already N-phenylated, further reactions at this position are less common but theoretically possible under specific conditions. A more synthetically accessible approach involves the initial synthesis of 3-methylthio-5-phenyl-1H-pyrazole, which can then be N-arylated with a substituted phenyl halide to introduce variations at the N1-phenyl ring. nih.gov

Another avenue for modifying the pyrazole ring is through cycloaddition reactions . The double bonds within the pyrazole ring can, under certain conditions, participate in [3+2] cycloadditions with various 1,3-dipoles, leading to the formation of fused heterocyclic systems. rsc.orgmdpi.com For instance, reaction with nitrile imines can yield pyrazolo-triazine structures. It is important to note that the aromaticity of the pyrazole ring makes it less reactive in such cycloadditions compared to non-aromatic alkenes.

Electrophilic substitution on the pyrazole ring, such as nitration or halogenation, typically occurs at the C4 position. google.com However, the steric hindrance imposed by the two bulky phenyl groups at positions 1 and 5 in 1,5-diphenyl-3-methylthio-1H-pyrazole would likely make such reactions challenging.

Derivatization of the Methylthio Group in this compound

The methylthio group at the C3 position is a key site for functionalization, offering a handle for introducing a variety of other groups and thereby modulating the electronic and steric properties of the molecule.

A primary and well-documented derivatization is the oxidation of the sulfur atom. The methylthio group can be readily oxidized to the corresponding methylsulfinyl (sulfoxide) and further to the methylsulfonyl (sulfone) group. This transformation significantly alters the electronic nature of the substituent, increasing its electron-withdrawing character and its potential for hydrogen bonding. For instance, 1,5-Diphenyl-3-methanesulfonyl-1H-pyrazole has been reported and is accessible via oxidation of the parent methylthio compound. nih.gov The synthesis of related pyrazole sulfonyl derivatives has been achieved using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) or potassium permanganate. researchgate.net

The methylthio group can also be a leaving group, allowing for nucleophilic substitution reactions . Treatment with strong nucleophiles could potentially displace the methylthio group to introduce other functionalities. However, such reactions are not widely reported for this specific scaffold and would likely require harsh conditions. A more common strategy involves the synthesis of pyrazole-thiols which can then be alkylated to introduce various thioether side chains. jocpr.com

Furthermore, the synthesis of related compounds such as ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates demonstrates that the methylthio group is compatible with a variety of other functional groups on the pyrazole ring, allowing for the creation of multifunctional derivatives. nih.gov

Substitution Pattern Variations on Phenyl Moieties of this compound

Altering the substitution pattern on the N1- and C5-phenyl rings is a powerful strategy to fine-tune the properties of the this compound core. These modifications can influence the molecule's conformation, solubility, and interactions with biological targets.

The synthesis of such derivatives typically involves starting with appropriately substituted phenylhydrazines or phenyl-containing precursors. For example, reacting a substituted phenylhydrazine (B124118) with a suitable 1,3-dicarbonyl compound followed by introduction of the methylthio group allows for variation at the N1-phenyl ring. google.comias.ac.in Similarly, starting with a chalcone (B49325) derived from a substituted acetophenone (B1666503) and a substituted benzaldehyde, followed by reaction with hydrazine (B178648) and subsequent functionalization, can introduce substituents on both phenyl rings. sci-hub.se

| Derivative Type | Synthetic Approach | Potential Substituents |

| N1-Phenyl Substituted | Reaction of substituted phenylhydrazine with a 1,3-dicarbonyl compound. | -OCH₃, -CH₃, -Cl, -NO₂, -CF₃ |

| C5-Phenyl Substituted | Cyclization of a chalcone derived from a substituted acetophenone. | -OCH₃, -CH₃, -Cl, -NO₂, -CF₃ |

| Di/Tri-Substituted Phenyl | Use of appropriately substituted starting materials (phenylhydrazines, acetophenones). | Multiple combinations of the above. |

Heterocyclic Analogues of this compound

Replacing one or both of the phenyl rings with other heterocyclic systems can lead to significant changes in the molecule's biological activity and physicochemical properties. This approach is often used in medicinal chemistry to explore new chemical space and improve drug-like properties.

The synthesis of such analogues generally follows similar synthetic routes as for the phenyl-substituted derivatives, but with heterocyclic starting materials. For example, a heteroarylhydrazine can be used in place of phenylhydrazine to introduce a heterocyclic ring at the N1 position. nih.gov To introduce a heterocycle at the C5 position, a chalcone analogue bearing a heterocyclic ring can be employed.

Commonly used heterocyclic rings that can act as phenyl isosteres include pyridine, thiophene (B33073), furan, and benzimidazole (B57391). nih.govnih.gov For instance, the synthesis of pyrazoles with a thiophene moiety has been achieved through the reaction of a thiophene-containing chalcone with phenylhydrazine. nih.gov Similarly, the preparation of 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole skeleton has been reported, highlighting the feasibility of incorporating complex heterocyclic systems. nih.gov

| Analogue Type | Synthetic Precursor | Example Heterocycles |

| N1-Heteroaryl | Heteroarylhydrazine | Pyridyl, Thienyl, Furyl |

| C5-Heteroaryl | Heteroaryl-containing chalcone | Pyridyl, Thienyl, Furyl, Benzimidazolyl |

| Di-heteroaryl | Heteroarylhydrazine and heteroaryl-containing chalcone | Combinations of the above |

Structure-Property Relationships in the this compound Series

The systematic modification of the this compound scaffold allows for the investigation of structure-property relationships (SPR). By correlating changes in chemical structure with changes in physical, chemical, or biological properties, a deeper understanding of the molecular requirements for a desired effect can be obtained.

Electronic Effects: The introduction of electron-donating or electron-withdrawing substituents on the phenyl rings can significantly impact the electronic properties of the pyrazole ring and the methylthio group. For example, oxidation of the methylthio group to a methylsulfonyl group dramatically increases its electron-withdrawing nature, which can influence the acidity of adjacent protons and the molecule's ability to participate in electronic interactions. researchgate.net

Lipophilicity and Solubility: The nature of the substituents on the phenyl rings and any modifications to the methylthio group will affect the molecule's lipophilicity (its affinity for fatty environments) and solubility in aqueous media. These properties are critical for applications in materials science and are of paramount importance in medicinal chemistry for determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

While specific, comprehensive SPR studies on a series of this compound derivatives are not extensively documented in the public domain, the general principles of pyrazole chemistry suggest that such modifications would lead to predictable changes in the molecule's properties. nih.govnih.gov For example, in related diphenyl-pyrazole series, the introduction of specific substituents has been shown to lead to potent biological activities, such as analgesic and anti-inflammatory effects. nih.gov

Theoretical and Computational Chemistry Studies of 1,5 Diphenyl 3 Methylthio 1h Pyrazole

Quantum Chemical Calculations on 1,5-Diphenyl-3-methylthio-1H-pyrazole

Quantum chemical calculations are fundamental to predicting the molecular structure, electronic properties, and reactivity of chemical compounds. For a molecule like this compound, these methods can provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netjocpr.com For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G*, 6-311G++(d,p), cc-pVTZ), have been successfully used to predict molecular parameters. researchgate.netnih.gov

In the case of this compound, DFT would be instrumental in determining key structural features. For instance, studies on related 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes have utilized DFT to understand molecular conformation. nih.gov It is expected that the phenyl rings at the 1 and 5 positions of the pyrazole core would not be coplanar with the central heterocyclic ring due to steric hindrance. DFT calculations could precisely predict the dihedral angles between these rings.

Furthermore, DFT is used to calculate electronic properties such as dipole moment and Mulliken atomic charges. Research on other pyrazole derivatives has shown that the distribution of electron density can be effectively mapped, identifying the most electronegative and electropositive regions of the molecule. bhu.ac.in For this compound, the nitrogen atoms of the pyrazole ring and the sulfur atom of the methylthio group would be expected to be regions of high electron density.

A representative table of calculated geometric parameters for a similar pyrazole derivative, 1-phenyl-3-methyl-pyrazol-5-one, as determined by DFT calculations is shown below.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

| Bond Length (Å) | N1-N2 | 1.38 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.43 | |

| C4-C5 | 1.41 | |

| C5-N1 | 1.39 | |

| Bond Angle (°) | N1-N2-C3 | 111.9 |

| N2-C3-C4 | 105.8 | |

| C3-C4-C5 | 110.3 | |

| C4-C5-N1 | 103.9 | |

| C5-N1-N2 | 108.1 | |

| Data is illustrative and based on calculations for 1-phenyl-3-methyl-pyrazol-5-one. jocpr.com |

Ab Initio Calculations of Electronic States

Ab initio calculations, which are based on first principles without the inclusion of experimental data, are crucial for understanding the electronic excited states of molecules. Methods like Møller-Plesset perturbation theory (MP2) and multi-reference configuration interaction (MRCI) have been applied to the pyrazole core to assign its electronic states. researchgate.netresearchgate.net

For this compound, ab initio calculations would be essential for interpreting its ultraviolet-visible (UV-Vis) absorption spectrum. These calculations can predict the energies of vertical electronic transitions, which correspond to the absorption of light. Studies on arylazopyrazoles have utilized ab initio molecular dynamics to investigate the photoisomerization process upon excitation to the S1 (nπ*) state. rsc.org Such studies reveal the pathways of relaxation from excited electronic states, which is fundamental to understanding the photophysical properties of these compounds. The presence of phenyl and methylthio substituents would be expected to influence the energies of the electronic states of the pyrazole core. nih.gov

Molecular Orbital Analysis and Frontier Orbital Theory Applied to this compound

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are indicative of a molecule's kinetic stability and reactivity. bhu.ac.in

For this compound, the HOMO is likely to be distributed over the electron-rich pyrazole ring and the sulfur atom, while the LUMO is expected to be located primarily on the pyrazole ring and the phenyl substituents. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. A small HOMO-LUMO gap suggests that the molecule is more reactive.

Computational studies on various pyrazole derivatives have consistently involved the calculation of HOMO and LUMO energies to assess their reactivity. nih.govbhu.ac.in The introduction of electron-donating or electron-withdrawing substituents can significantly alter the energies of these frontier orbitals. rsc.org In this compound, the electron-donating nature of the methylthio group at the 3-position is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

Below is a table of representative FMO energies for a substituted pyrazole, illustrating the type of data obtained from such analyses.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyz-1 | -6.04 | -1.93 | 4.11 |

| Pyz-2 | -5.73 | -1.31 | 4.42 |

| Data is for two different pyrazole derivatives (Pyz-1 and Pyz-2) and is for illustrative purposes. nih.gov |

Prediction of Spectroscopic Data and Correlation with Experimental Observations for this compound

Computational chemistry provides powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can then be compared with experimental results to confirm molecular structures. jocpr.com

For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. nih.gov The accuracy of these predictions has been shown to be highly dependent on the chosen functional and basis set, as well as the inclusion of solvent effects. github.io Theoretical calculations of NMR spectra for pyrazolone (B3327878) derivatives have shown good correlation with experimental data. jocpr.com The predicted chemical shifts for the protons and carbons of the pyrazole ring, the phenyl groups, and the methylthio group would be crucial for the structural elucidation of this compound.

Similarly, the vibrational frequencies corresponding to the IR spectrum can be calculated using DFT. These calculations help in assigning the observed IR absorption bands to specific molecular vibrations, such as the stretching and bending modes of C-H, C=N, and C-S bonds. Theoretical studies on pyrazolone derivatives have successfully correlated calculated vibrational frequencies with experimental IR spectra. jocpr.com

Computational Modeling of Reaction Mechanisms for this compound Transformations

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like pyrazoles. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net

The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com For this compound, a plausible synthetic route would involve the reaction of a β-ketothioester with phenylhydrazine (B124118). Computational modeling could be employed to investigate the detailed mechanism of this reaction, determining the activation energies for each step and identifying the most favorable reaction pathway. For instance, a DFT study on the reaction of 3-methylthio-4-cyano-pyrazole with iodomethane (B122720) examined two possible reaction pathways to determine the dominant one. researchgate.net Similarly, the mechanism for the multicomponent synthesis of pyrazoles has been investigated using DFT, revealing the stability of key intermediates. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. eurasianjournals.com For a flexible molecule like this compound, MD simulations would be valuable for exploring its conformational landscape. The rotation of the two phenyl groups and the methylthio group would lead to a variety of possible conformations, and MD simulations can help identify the most stable ones.

MD simulations are also crucial for studying how molecules interact with their environment, such as in a solvent or when binding to a biological target. mdpi.com For example, MD simulations have been used to study the binding of pyrazole derivatives to enzymes, providing details about the stability of the protein-ligand complex and the key interactions involved. mdpi.comcapes.gov.brresearchgate.net In the context of this compound, MD simulations could be used to understand its behavior in different solvents or to model its potential interactions with other molecules.

Following a comprehensive search for scientific literature and data, it has been determined that there is currently insufficient available information in the public domain to construct a detailed article on the advanced non-biological applications of the specific chemical compound This compound , as per the requested outline.

The search for research findings, data tables, and detailed discussions pertaining to this exact compound's role in the specified areas of catalysis, material science, optoelectronics, coordination polymers, and sensor development did not yield specific results. While the broader class of pyrazole derivatives is well-documented in these applications, the scientific literature does not appear to contain studies focused on "this compound" for these non-biological contexts.

Therefore, to ensure scientific accuracy and strictly adhere to the user's request of focusing solely on "this compound," the requested article cannot be generated at this time. Creating content on this topic would require speculation based on the properties of related but distinct compounds, which would not meet the required standards of scientific accuracy.

Advanced Applications of 1,5 Diphenyl 3 Methylthio 1h Pyrazole in Non Biological Contexts

Photophysical Properties and Applications of 1,5-Diphenyl-3-methylthio-1H-pyrazole

Comprehensive research into the photophysical properties and non-biological applications of the specific chemical compound this compound reveals a notable absence of detailed experimental data in publicly accessible scientific literature. While the broader class of pyrazole (B372694) and pyrazoline derivatives has been the subject of extensive investigation for their potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes, specific information regarding the absorption, emission, fluorescence quantum yield, and solvatochromic behavior of this compound remains uncharacterized.

Pyrazole derivatives are recognized for their intriguing photophysical characteristics, which are often attributed to their unique molecular structure. rsc.org The extended π-conjugation within the pyrazole ring system, often in conjunction with various substituent groups, can give rise to strong fluorescence properties. rsc.org This has led to their exploration as hole-transporting or emissive materials in the fabrication of OLEDs. rsc.org

However, the specific influence of the methylthio (-SCH3) group at the 3-position and the phenyl groups at the 1- and 5-positions of the pyrazole core on the photophysical properties of this particular molecule has not been documented. The electronic nature of the methylthio group, whether electron-donating or electron-withdrawing, in this specific molecular context would be a critical determinant of its absorption and emission characteristics, including the wavelengths of maximum absorption and emission, and the efficiency of the fluorescence process.

Furthermore, no studies detailing the application of this compound in non-biological contexts such as OLEDs, fluorescent sensors, or as a photosensitizer have been found. The potential of this compound in such advanced applications is therefore speculative and would require dedicated experimental investigation.

Due to the lack of available data, a detailed discussion and the creation of data tables on the photophysical properties and applications of this compound are not possible at this time. Future research in this area would be necessary to elucidate the specific characteristics of this compound and to explore its potential for use in advanced, non-biological applications.

Future Perspectives and Emerging Research Directions for 1,5 Diphenyl 3 Methylthio 1h Pyrazole

Integration of 1,5-Diphenyl-3-methylthio-1H-pyrazole into Hybrid Materials

The exploration of this compound as a constituent in hybrid materials is a burgeoning field of research. The inherent properties of the pyrazole (B372694) ring, such as its aromaticity and the presence of multiple nitrogen atoms, make it an excellent candidate for creating materials with unique electronic and photophysical properties.

One promising avenue is the incorporation of this pyrazole derivative into polymer-based materials . Research into polymers containing pyrazole moieties has demonstrated their potential in various applications. For instance, a study on poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) blended with poly(methyl methacrylate) revealed that the resulting blend polymer was transparent and thermally stable up to 275.4 °C, with an optical band gap of 3.737 eV, suggesting its utility in optical devices. While this study did not use the exact methylthio-substituted compound, it highlights the potential of incorporating the 1,5-diphenylpyrazole framework into polymers. Future work could focus on synthesizing polymers from this compound to explore how the methylthio group influences the material's properties, potentially leading to novel sensors or conductive polymers.

Another area of interest is the development of hybrid compounds where the pyrazole scaffold is linked to other functional moieties. The synthesis of hybrid molecules combining pyrazole with other heterocyclic systems like tetrazole has been shown to produce compounds with enhanced biological and energetic properties. mdpi.com For example, a series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives were synthesized and evaluated for their biological activity. mdpi.com This modular approach could be extended to this compound, where the methylthio group could serve as a handle for further functionalization, allowing for the creation of complex architectures with tailored properties for applications in materials science and medicinal chemistry. The design of such hybrid organic molecular systems is an efficient strategy for developing new molecular structures of pharmacological and technological interest. mdpi.com

Table 1: Potential Hybrid Material Applications for this compound

| Hybrid Material Type | Potential Application | Rationale |

| Conductive Polymers | Organic Electronics | The sulfur atom in the methylthio group could enhance intermolecular interactions and charge transport properties. |

| Fluorescent Sensors | Chemical Sensing | The pyrazole core can be functionalized to create selective binding sites, with the methylthio group potentially modulating the fluorescence response. |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis | The nitrogen atoms of the pyrazole ring and the sulfur of the methylthio group can act as coordination sites for metal ions, forming porous materials. |

| Bioconjugates | Targeted Drug Delivery | The pyrazole scaffold can be linked to biomolecules, with the overall structure designed for specific biological targets. |

Exploration of Novel Reactivity Patterns for this compound

Understanding and exploiting the reactivity of this compound is crucial for unlocking its full potential. The presence of the methylthio group at the C3 position offers a unique site for chemical modification, which is not present in many other pyrazole derivatives.

Future research is likely to focus on the functionalization of the methylthio group . This could involve oxidation to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule. Additionally, the methylthio group can be a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups at the C3 position. The development of selective methods for these transformations will be a key area of investigation.

The pyrazole ring itself also presents opportunities for novel reactivity studies. While electrophilic substitution in pyrazoles typically occurs at the C4 position, the steric and electronic influence of the phenyl and methylthio substituents in this compound could lead to unusual regioselectivity. researchgate.net Exploring reactions such as halogenation, nitration, and formylation under various conditions could reveal new synthetic pathways to novel derivatives. For instance, Vilsmeier-Haack conditions are commonly used for the synthesis of 4-formylpyrazoles, which are versatile intermediates. mdpi.com

Furthermore, the development of catalytic methods for the synthesis and functionalization of pyrazoles is a rapidly advancing area. mdpi.com Transition-metal-catalyzed cross-coupling reactions, for example, could be employed to create C-C or C-N bonds at various positions on the pyrazole ring of this compound, providing access to a diverse library of analogues.

Computational Design of Advanced this compound Analogues

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. eurasianjournals.com For this compound, computational methods can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. This information can help in predicting its reactivity towards electrophiles and nucleophiles and in understanding its potential as an electronic material. eurasianjournals.com For example, computational studies on other pyrazole derivatives have been used to predict their antioxidant activity and to understand their interaction with biological targets. eurasianjournals.com

Molecular modeling can also be used to design advanced analogues with specific desired properties. By systematically modifying the structure of this compound in silico—for instance, by changing the substituents on the phenyl rings or by altering the group at the C3 position—researchers can screen a large number of virtual compounds for properties such as improved biological activity or enhanced material performance. This computational pre-screening can significantly streamline the synthetic efforts by prioritizing the most promising candidates. Future directions include the use of machine learning to accelerate the discovery of new pyrazole derivatives with therapeutic potential. eurasianjournals.com

Table 2: Research Findings from Computational Studies on Related Pyrazole Derivatives

| Study Focus | Computational Method | Key Findings | Potential Relevance to this compound |

| Antioxidant Activity of Pyrazolone (B3327878) Derivatives | DFT | Correlation between electronic properties and antioxidant capacity. eurasianjournals.com | Prediction of antioxidant potential of this compound and its analogues. |

| Structure of Pyrazolate Metallacycles | DFT | Analysis of stability and common ring sizes of metal complexes. nih.gov | Design of novel metal-organic frameworks using this compound as a ligand. |

| Anti-proliferative Activity of Phenylaminopyrazoles | Semi-empirical calculations | Rationale for chromatographic behavior of isomers. nih.gov | Understanding the structure-property relationships of this compound derivatives. |

Methodological Innovations in Studying Pyrazole Chemistry

The advancement of pyrazole chemistry is intrinsically linked to the development of new synthetic and analytical methodologies. Future research on this compound will benefit from and contribute to these innovations.

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry are becoming increasingly prevalent in the synthesis of heterocyclic compounds. researchgate.netnih.gov These methods offer advantages such as reduced reaction times, improved yields, and enhanced safety, making them attractive for the efficient production of this compound and its derivatives. researchgate.netnih.gov Flow chemistry, in particular, allows for the safe handling of hazardous reagents and intermediates and facilitates process optimization and scale-up. nih.gov

The development of novel catalytic systems is another key area. The use of nano-catalysts, ionic liquids, and photoredox catalysis has opened up new possibilities for the synthesis and functionalization of pyrazoles under milder and more sustainable conditions. mdpi.com For instance, molecular iodine has been used as a catalyst for the synthesis of sulfonated pyrazoles. mdpi.com Exploring the application of these innovative catalytic methods to this compound could lead to more efficient and environmentally friendly synthetic routes.

Finally, advancements in analytical techniques are crucial for the characterization and study of these compounds. Techniques such as high-resolution mass spectrometry and advanced NMR spectroscopy are essential for unambiguously determining the structure of new derivatives. nih.gov Furthermore, techniques like cyclic voltammetry can be used to study the electrochemical properties of these compounds and to predict the efficiency of synthetic transformations. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,5-diphenyl-3-methylthio-1H-pyrazole, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with diketones or via functionalization of preformed pyrazole cores. For example, analogous pyrazole derivatives are synthesized by reacting substituted acetophenones with hydrazine hydrates under reflux in ethanol, followed by thiolation using methylthio reagents . Purity is validated via chromatographic techniques (TLC, HPLC) and spectroscopic characterization (NMR, IR). Crystal structure determination via X-ray diffraction (XRD) confirms molecular geometry, as demonstrated in structurally related pyrazole derivatives .

Q. How is the biological activity of this compound evaluated in vitro?

- Methodological Answer : Standard assays include:

- Cytotoxicity : MTT assay to measure mitochondrial activity in cell lines (e.g., HeLa, MCF-7) .

- Oxidative Stress : Total Oxidative Stress (TOS) and Total Antioxidant Capacity (TAC) assays to quantify redox imbalance .

- Membrane Integrity : Lactate dehydrogenase (LDH) release assay to assess cell membrane damage .

Positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (e.g., ANOVA) are critical for reliability.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns proton and carbon environments, confirming substituent positions (e.g., phenyl vs. methylthio groups) .

- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~600–700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

- Methodological Answer :

- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the phenyl rings to modulate electronic effects and enhance receptor binding .

- Heterocyclic Fusion : Fuse pyrazole with triazepine or pyrimidine rings to improve metabolic stability, as seen in pyrazolo[1,5-a]pyrimidine derivatives .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like TNF-α or mGluR5, followed by SAR analysis .

Q. How do researchers resolve contradictions in biological data across studies (e.g., conflicting cytotoxicity results)?

- Methodological Answer :

- Meta-Analysis : Compare experimental conditions (e.g., cell line specificity, serum concentration) .

- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates .

- Mechanistic Studies : Use RNA sequencing or proteomics to identify off-target effects that may explain variability .

- Open Data Practices : Share raw datasets via repositories (e.g., Zenodo) to enable reproducibility checks .

Q. What strategies are used to study the compound’s interaction with biological targets at the molecular level?

- Methodological Answer :

- XRD Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify binding pockets .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) in real time .

- Molecular Dynamics Simulations : Analyze stability of ligand-target complexes over nanosecond timescales using AMBER or GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.